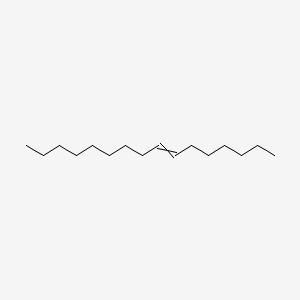
7-Hexadecene
Vue d'ensemble
Description
7-Hexadecene, also known as this compound, is a long-chain hydrocarbon with the molecular formula C₁₆H₃₂. It is an unsaturated alkene with a double bond located at the seventh carbon atom in the chain. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Hexadecene can be synthesized through several methods. One common approach involves the reduction of ω-7-hexadecenlactone (ambrettolide) using lithium aluminum hydride (LAH). This reduction process yields cis-hexadec-7-ene-1,16-diol, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer hydrocarbon chains, which are then selectively hydrogenated to produce the desired alkene. The reaction conditions typically include high pressure and temperature, along with the use of specific catalysts to control the polymerization process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hexadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The addition of hydrogen to the compound, typically resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃). These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons such as hexadecane.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
7-Hexadecene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the production of various chemicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized as a surface-active agent, lubricant, and additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Hexadecene involves its interaction with molecular targets such as lipid bilayers. It can permeate through these bilayers due to its non-polar nature and weak hydrogen bond acidity and basicity . This property makes it an excellent model for studying membrane permeability and the transport of molecules across biological membranes.
Comparaison Avec Des Composés Similaires
7-Hexadecene can be compared with other similar compounds such as:
1-Hexadecene:
Bicyclo[7.7.0]hexadec-1(9)-ene: This compound has a bicyclic structure and different chemical properties.
This compound is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
18899-19-9 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
hexadec-7-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3 |
Clé InChI |
JZPUSPPFVAJNGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
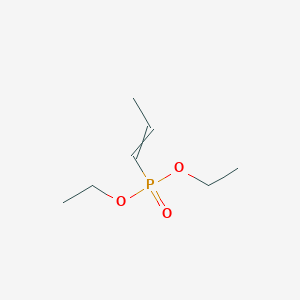
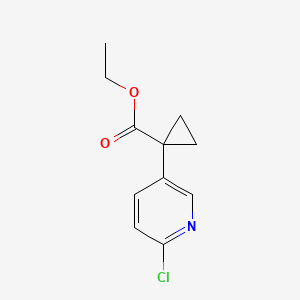
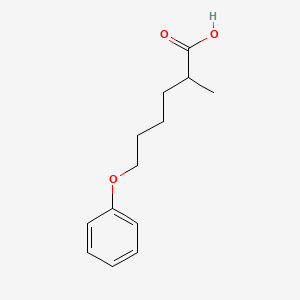
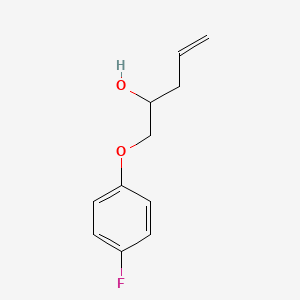
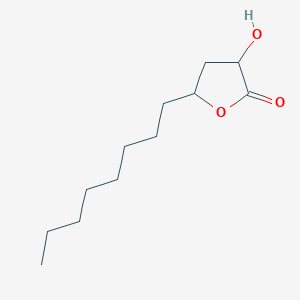
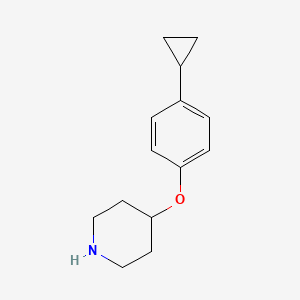

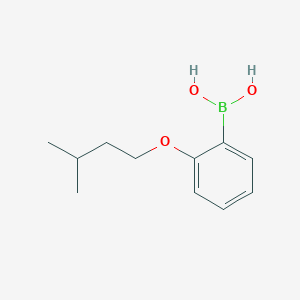
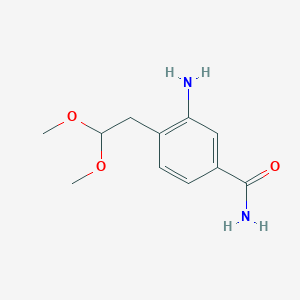

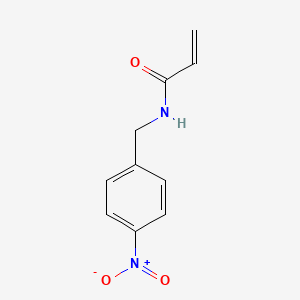
![2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid](/img/structure/B8430089.png)
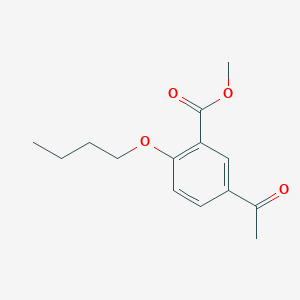
![Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate](/img/structure/B8430114.png)
